

Cross-referencing 2-(4-Ethylbenzoyl)benzoic acid analytical data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Ethylbenzoyl)benzoic acid

Cat. No.: B072206

[Get Quote](#)

An In-Depth Technical Guide to the Analytical Cross-Referencing of **2-(4-Ethylbenzoyl)benzoic Acid**

This guide provides a comprehensive framework for the analytical characterization of **2-(4-Ethylbenzoyl)benzoic acid** (CAS No. 1151-14-0), a key intermediate in various chemical syntheses.^[1] For researchers, scientists, and drug development professionals, rigorous confirmation of a molecule's identity and purity is a foundational requirement for regulatory compliance and scientific validity. The process of cross-referencing data from orthogonal analytical techniques creates a self-validating system, ensuring the highest degree of confidence in the material's quality.

This document moves beyond a simple listing of data points to explain the causality behind experimental choices and the logical connections between disparate datasets. By integrating spectroscopic, chromatographic, and physical data, we establish an unambiguous analytical profile for **2-(4-Ethylbenzoyl)benzoic acid**.

Foundational Physicochemical & Structural Properties

Before delving into spectroscopic analysis, it is crucial to establish the baseline molecular and physical properties of the target compound. This information governs sample preparation, informs the selection of analytical techniques, and provides the initial reference points for data interpretation.

Table 1: Physicochemical Properties of **2-(4-Ethylbenzoyl)benzoic Acid**

Property	Value	Source(s)
CAS Number	1151-14-0	[2][3][4]
Molecular Formula	C ₁₆ H ₁₄ O ₃	[2][3][4]
Molecular Weight	254.28 g/mol	[2][3][4]
Melting Point	122 °C	[2]
Boiling Point	459.6 °C at 760 mmHg	[2][3][5]
Density	1.194 g/cm ³	[2][3][5]
IUPAC Name	2-(4-ethylbenzoyl)benzoic acid	[4]

Structure:

Caption: Chemical structure of **2-(4-Ethylbenzoyl)benzoic acid**.

Spectroscopic Structural Elucidation

Spectroscopy is the cornerstone of structural elucidation. Each technique provides a unique piece of the molecular puzzle, and their combined data should paint a single, consistent picture of the **2-(4-Ethylbenzoyl)benzoic acid** structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about the molecular skeleton, connectivity, and the number of unique atoms.

We use ¹H NMR to map the proton framework and ¹³C NMR to define the carbon backbone. Two-dimensional techniques like COSY and HSQC could further be employed to definitively link proton and carbon signals, providing irrefutable evidence of connectivity, which is a cornerstone of structural validation in pharmaceutical development.[6]

Table 2: Predicted ¹H and ¹³C NMR Data for **2-(4-Ethylbenzoyl)benzoic Acid**

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
Ethyl -CH ₃	~1.2 ppm (triplet, 3H)	~15 ppm
Ethyl -CH ₂	~2.7 ppm (quartet, 2H)	~29 ppm
Aromatic C-H	7.2 - 8.2 ppm (multiplet, 8H)	125 - 145 ppm
Carboxylic Acid -OH	>10 ppm (broad singlet, 1H)	-
Ketone C=O	-	~196 ppm
Carboxylic Acid C=O	-	~168 ppm

- Sample Preparation: Dissolve 10-20 mg of **2-(4-Ethylbenzoyl)benzoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for ensuring the observation of the acidic carboxylic proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - ^1H NMR: Spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Spectral width of 0 to 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

For **2-(4-Ethylbenzoyl)benzoic acid**, IR is used to confirm the two distinct carbonyl groups (ketone and carboxylic acid) and the hydroxyl group. The broadness of the O-H stretch is a hallmark of the hydrogen bonding characteristic of carboxylic acid dimers in the solid state.[\[7\]](#)

This provides a direct, functional confirmation that complements the skeletal information from NMR.

Table 3: Characteristic IR Absorption Bands

Functional Group	**Expected Wavenumber (cm ⁻¹) **	Vibration Mode
Carboxylic Acid O-H	3300 - 2500 (very broad)	Stretching
Aromatic C-H	3100 - 3000	Stretching
Aliphatic C-H	2980 - 2850	Stretching
Ketone C=O	~1685	Stretching
Carboxylic Acid C=O	~1700	Stretching
Aromatic C=C	1600 - 1450	Stretching
C-O	1320 - 1210	Stretching

- Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogenous powder.
- Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect an air background spectrum first for correction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. It is a highly sensitive technique essential for confirming molecular formula and identifying impurities.[6][8]

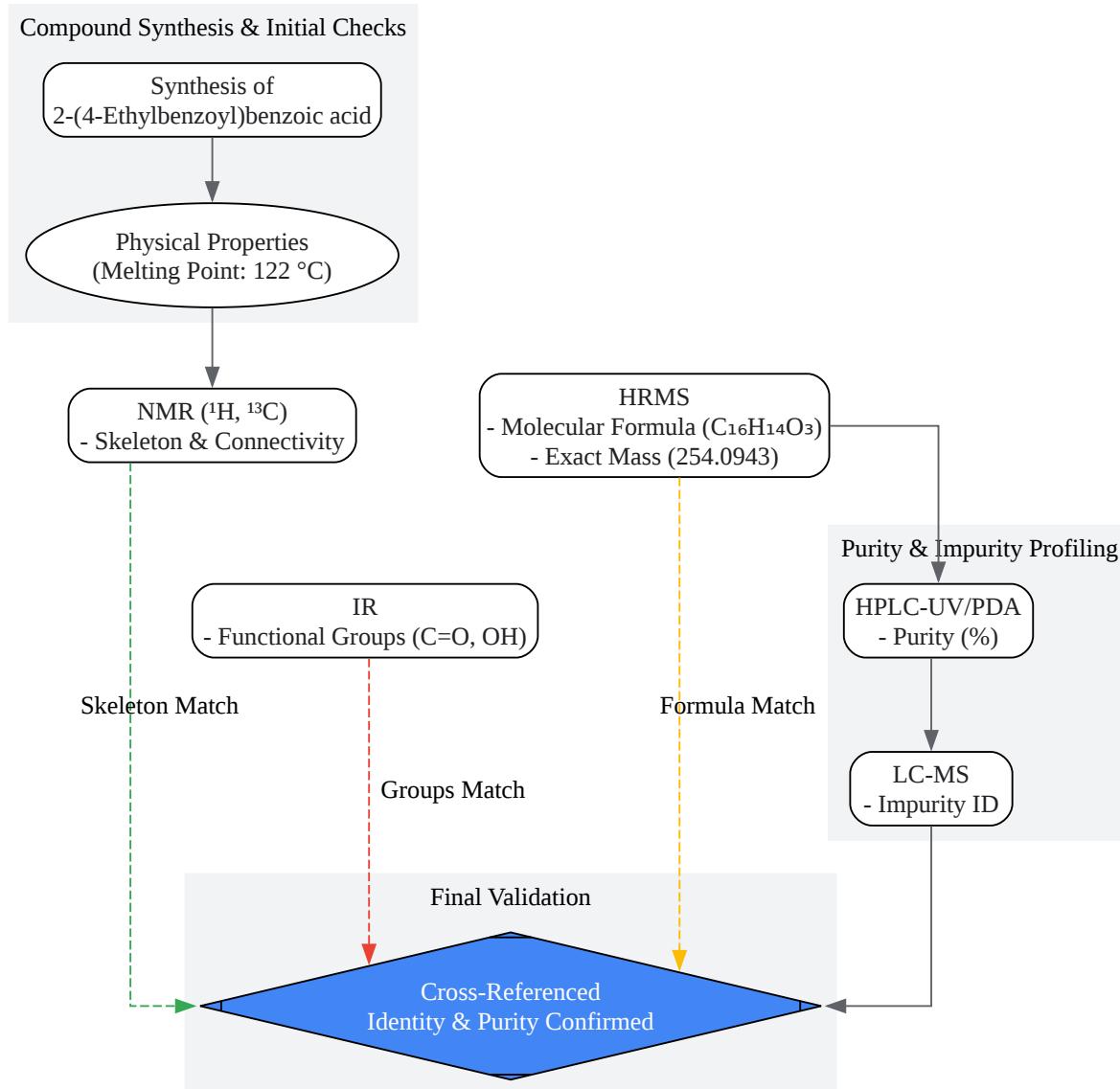
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. By measuring the mass-to-charge ratio to several decimal places, we can derive a molecular formula ($C_{16}H_{14}O_3$) that is unique to our compound, providing a high level of trust in its identity.^[6] The fragmentation pattern acts as a fingerprint and should be consistent with the known structure, such as the characteristic loss of water or the ethyl group.

Table 4: Mass Spectrometry Data

Parameter	Expected Value	Information Provided
Molecular Formula	$C_{16}H_{14}O_3$	Elemental Composition
Exact Mass	254.0943	Unambiguous Formula Confirmation (HRMS)
Molecular Ion (M^+)	$m/z = 254$	Molecular Weight
Key Fragments	$m/z = 237$ ($[M-OH]^+$) $m/z = 225$ ($[M-C_2H_5]^+$)	Structural Confirmation

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- Ionization Mode: Acquire spectra in both positive and negative ion modes. The carboxylic acid will be readily detectable in negative mode as $[M-H]^-$ at m/z 253.
- Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain exact mass measurements.

Chromatographic Purity Assessment


While spectroscopy confirms structure, chromatography is paramount for assessing purity. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for separating a target compound from impurities.^{[8][9][10]}

An HPLC method is developed to ensure it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from any potential degradation products or synthesis-related impurities.^[6] Coupling HPLC with a photodiode array (PDA) detector allows for peak purity analysis, while coupling to a mass spectrometer (LC-MS) enables the identification of unknown impurity peaks.^{[6][9]} This dual detection approach provides a robust, self-validating system for purity assessment.

- System: An HPLC system equipped with a UV/PDA detector.
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the analyte.
 - Example Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at a wavelength corresponding to an absorbance maximum of the compound (e.g., ~254 nm).
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
- Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Integrated Data Cross-Referencing

The true power of this multi-technique approach lies in the integration and cross-referencing of all data points. No single piece of data is sufficient on its own; together, they form an unshakeable confirmation of identity and purity.

Caption: Workflow for integrated analytical validation.

The logical connections are critical:

- The molecular weight from MS (254.28) must match the molecular formula ($C_{16}H_{14}O_3$).
- The 1H NMR must show signals for an ethyl group and 8 aromatic protons, consistent with the formula.
- The ^{13}C NMR must show 14 unique carbon signals (assuming no coincidental overlap), including two carbonyls and carbons of an ethyl group.
- The IR spectrum must confirm the presence of the two carbonyls and the carboxylic acid OH group indicated by the structure.
- The HPLC analysis should show a single major peak, with any impurities being below acceptable thresholds (e.g., <0.1% as per ICH guidelines).[\[11\]](#)

By systematically verifying that each piece of data aligns with the proposed structure and is not contradicted by any other data, we build a robust, trustworthy, and scientifically sound analytical dossier for **2-(4-Ethylbenzoyl)benzoic acid**.

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical Research. [\[Link\]](#)
- Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain. [\[Link\]](#)
- 5 Methods for Impurity Profiling in Pharmaceuticals. Toref. [\[Link\]](#)
- Analytical advances in pharmaceutical impurity profiling. (2016-05-25). PubMed. [\[Link\]](#)
- Pharmaceutical Impurity Analysis Overview. Chemass. [\[Link\]](#)
- CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
- **2-(4-Ethylbenzoyl)benzoic acid**. LookChem. [\[Link\]](#)
- **2-(4-Ethylbenzoyl)benzoic acid** | $C_{16}H_{14}O_3$. PubChem. [\[Link\]](#)
- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [\[Link\]](#)
- **2-(4-ethylbenzoyl)benzoic acid** | CAS#:1151-14-0. Chemsoc. [\[Link\]](#)
- Validation of Analytical Methods: A Review. Gavin Publishers. [\[Link\]](#)
- Analytical Method Validation: A Comprehensive Review of Current Practices. (2025-08-06).
- infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-(4-Ethylbenzoyl)benzoic acid | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-ethylbenzoyl)benzoic acid | CAS#:1151-14-0 | Chemsoc [chemsoc.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. biotech-spain.com [biotech-spain.com]
- 10. toref-standards.com [toref-standards.com]
- 11. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-referencing 2-(4-Ethylbenzoyl)benzoic acid analytical data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072206#cross-referencing-2-4-ethylbenzoyl-benzoic-acid-analytical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com